ELR510444

Beschreibung

Eigenschaften

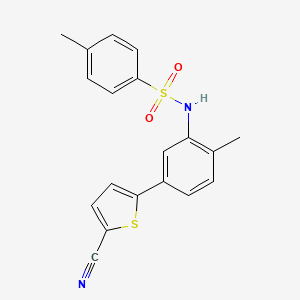

IUPAC Name |

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYXROIHHXHFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ELR510444: A Dual-Action Investigational Agent Targeting HIF Activity and Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a novel, orally available small molecule that has demonstrated significant preclinical antitumor activity through a dual mechanism of action. It functions as both a potent inhibitor of Hypoxia-Inducible Factor (HIF) signaling and a microtubule-disrupting agent. This unique combination of activities allows ELR510444 to target tumor growth, angiogenesis, and overcome certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of the mechanism of action of ELR510444, supported by quantitative data from key experiments and detailed experimental protocols.

Core Mechanism of Action

ELR510444 exerts its anticancer effects through two primary, interconnected mechanisms:

-

Inhibition of Hypoxia-Inducible Factor (HIF) Activity: ELR510444 effectively reduces the protein levels of both HIF-1α and HIF-2α.[1][2][3] This is particularly relevant in tumors with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization and accumulation of HIFs, thereby promoting tumor growth and angiogenesis.[1][2][3] By abrogating HIF activity, ELR510444 inhibits the transcription of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2][4]

-

Disruption of Microtubule Dynamics: ELR510444 acts as a microtubule-disrupting agent by directly interacting with tubulin at the colchicine-binding site.[5][6][7][8] This interaction inhibits the polymerization of tubulin into microtubules, leading to a loss of cellular microtubules, the formation of aberrant mitotic spindles, mitotic arrest, and subsequent induction of apoptosis.[5][6][7][8][9]

This dual activity suggests that ELR510444 possesses both anti-angiogenic and vascular-disrupting properties.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ELR510444.

Table 1: In Vitro Antiproliferative Activity of ELR510444

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 30.9 ± 2.3 | [5] |

| MDA-MB-435 | Melanoma | 9.0 ± 0.5 | [5] |

| HCT-116 | Colon Cancer | 17 | [5] |

| 2H-11 | Tumor Endothelial | 11.7 ± 0.4 | [5] |

Table 2: Microtubule Disruption and Apoptosis Induction by ELR510444

| Parameter | Cell Line | EC50 (nM) | Reference |

| Microtubule Depolymerization | A-10 | 21 | [5] |

| Caspase 3/7 Induction | HCT-116 | 19 | [5] |

Signaling Pathways and Molecular Interactions

The signaling pathways affected by ELR510444 are central to tumor progression and survival.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the mechanism of action of ELR510444.

Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ELR510444 on cancer cell lines.

-

Method:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of ELR510444 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

-

The absorbance is read using a microplate reader, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Microtubule Immunofluorescence

-

Objective: To visualize the effect of ELR510444 on the cellular microtubule network.

-

Method:

-

Cells (e.g., A-10) are grown on coverslips and treated with ELR510444, a positive control (e.g., combretastatin A4), or vehicle for a specified time (e.g., 18 hours).[5]

-

Cells are fixed with methanol or paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and then blocked.

-

The microtubule network is stained using a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Images are captured using a fluorescence microscope to observe changes in microtubule structure. The percentage of microtubule depolymerization is estimated visually to determine the EC50.[5]

-

Western Blot Analysis for HIF-1α and HIF-2α

-

Objective: To determine the effect of ELR510444 on the protein levels of HIF-1α and HIF-2α.

-

Method:

-

Renal cell carcinoma (RCC) cell lines, particularly those with VHL deficiency (e.g., RCC4, 786-O, A498), are treated with various concentrations of ELR510444.[2][3]

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin or β-tubulin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of ELR510444.

-

Method:

-

Human cancer cells (e.g., 786-O, A498 RCC cells, or MDA-MB-231 breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][5]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

ELR510444 is administered orally at specified doses and schedules (e.g., 6 mg/kg, twice daily).[10]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., PCNA), and angiogenesis (e.g., CD31).[2][3]

-

Drug Resistance Profile

An important characteristic of ELR510444 is its ability to circumvent common mechanisms of drug resistance. Studies have shown that ELR510444 is not a substrate for the P-glycoprotein (P-gp) drug transporter and retains its activity in cell lines that overexpress βIII-tubulin, a tubulin isotype associated with resistance to taxanes.[5][6][7][9][11]

Conclusion

ELR510444 is a promising investigational anticancer agent with a well-defined dual mechanism of action that involves the inhibition of the HIF pathway and the disruption of microtubule function. Its potent in vitro and in vivo activity, coupled with its ability to overcome key drug resistance mechanisms, warrants further investigation for the treatment of various solid tumors, particularly those characterized by hypoxia and/or VHL deficiency such as renal cell carcinoma. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration of ELR510444.

References

- 1. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 3. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. ELR510444, A Novel Microtubule Disruptor with Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. ELR510444, a novel microtubule disruptor with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.vub.be [researchportal.vub.be]

- 11. medchemexpress.com [medchemexpress.com]

ELR510444: A Dual-Action Inhibitor Targeting Microtubules and Hypoxia-Inducible Factor Signaling

A comprehensive analysis of the novel anti-cancer agent ELR510444, detailing its mechanisms of action, experimental validation, and therapeutic potential.

Abstract

ELR510444 is an orally available small molecule demonstrating significant promise as an anti-cancer agent through a dual mechanism of action. It functions as a potent microtubule disruptor and an inhibitor of hypoxia-inducible factor (HIF) signaling, pathways critical for tumor growth, proliferation, and angiogenesis. This technical guide synthesizes the available preclinical data on ELR510444, presenting its effects on cellular proliferation, microtubule dynamics, and HIF-mediated pathways. Detailed experimental protocols and quantitative data from key studies are provided to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Cancer therapy is continually advancing with the development of targeted agents that exploit specific vulnerabilities of tumor cells. Microtubules, essential components of the cytoskeleton involved in cell division and structure, and the hypoxia-inducible factor (HIF) signaling pathway, a key regulator of cellular response to low oxygen levels prevalent in solid tumors, represent two validated targets in oncology. ELR510444 has emerged as a novel compound that uniquely addresses both of these critical pathways.

ELR510444 has been shown to directly interact with tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis in cancer cells.[1][2][3] Concurrently, it inhibits the activity of HIF-1α and HIF-2α, transcription factors that drive the expression of genes involved in angiogenesis, metabolism, and cell survival.[4][5][6] This dual activity suggests that ELR510444 could be effective against a broad range of malignancies, including those resistant to conventional therapies.

Mechanism of Action

Microtubule Disruption

ELR510444 exerts its anti-mitotic effects by directly targeting tubulin, the protein subunit of microtubules. Studies have demonstrated that ELR510444 binds to the colchicine-binding site on β-tubulin.[1][2][7] This interaction inhibits the polymerization of tubulin into microtubules, leading to a net loss of cellular microtubule structures. The disruption of the microtubule network has profound consequences for cancer cells, including:

-

Mitotic Arrest: The formation of a functional mitotic spindle is essential for chromosome segregation during cell division. By depolymerizing microtubules, ELR510444 prevents the assembly of a proper spindle, causing cells to arrest in the M phase of the cell cycle.[1][4]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][5]

-

Vascular Disruption: In addition to its effects on tumor cells, ELR510444 also impacts the tumor vasculature. At low concentrations, it can rapidly alter the shape of endothelial cells, suggesting a potential vascular-disrupting effect similar to agents like combretastatin A4.[1]

Inhibition of HIF Signaling

In the hypoxic microenvironment of solid tumors, HIFs play a crucial role in adaptation and survival. The loss of the von Hippel-Lindau (VHL) tumor suppressor protein, a common event in renal cell carcinoma (RCC), leads to the stabilization and constitutive activation of HIFs.[4][5] ELR510444 has been identified as a potent inhibitor of HIF activity.[4][6] It achieves this by decreasing the protein expression of both HIF-1α and HIF-2α in a dose-dependent manner.[4][6] The downstream effects of HIF inhibition by ELR510444 include:

-

Anti-Angiogenesis: HIFs are master regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting HIF, ELR510444 can suppress the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis.[4][5]

-

Induction of Apoptosis in VHL-deficient Cells: Renal cell carcinoma cells lacking functional VHL are particularly sensitive to ELR510444. At concentrations that have minimal effect on VHL-proficient cells, ELR510444 preferentially induces apoptosis in VHL-deficient cells, highlighting a targeted therapeutic window.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ELR510444.

| Cell Line | IC50 (nM) for Cell Proliferation Inhibition | Reference |

| MDA-MB-231 | 30.9 | [1][7] |

| RCC4 (VHL-/-) | Not explicitly stated, but showed high sensitivity | [4] |

| 786-O (VHL-/-) | Not explicitly stated, but showed high sensitivity | [4] |

| A498 (VHL-/-) | Not explicitly stated, but showed high sensitivity | [4] |

| Caki-1 (VHL+/+) | Lower sensitivity compared to VHL-/- cells | [4] |

| Caki-2 (VHL+/+) | Lower sensitivity compared to VHL-/- cells | [4] |

| Achn (VHL+/+) | Lower sensitivity compared to VHL-/- cells | [4] |

Table 1: In Vitro Antiproliferative Activity of ELR510444

| Parameter | Value (nM) | Cell Line | Reference |

| EC50 for Microtubule Depolymerization | 21 | A-10 | [2] |

Table 2: Microtubule Depolymerization Activity of ELR510444

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, RCC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of ELR510444 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Microtubule Immunofluorescence

-

Cell Culture and Treatment: Cells (e.g., A-10) are grown on glass coverslips and treated with ELR510444, a positive control (e.g., combretastatin A4), or vehicle for a specified time (e.g., 18 hours).[1]

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular structures.

-

Immunostaining: The coverslips are incubated with a primary antibody against β-tubulin, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The stained cells are visualized using a fluorescence microscope. The extent of microtubule depolymerization is often estimated visually.[1][4]

In Vitro Tubulin Polymerization Assay

-

Assay Principle: The assembly of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.

-

Treatment: ELR510444 or a control compound is added to the reaction mixture.

-

Measurement: The change in absorbance or fluorescence is measured over time at 37°C in a spectrophotometer or fluorometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of ELR510444 are compared to the control to determine its inhibitory effect.[1]

Western Blotting for HIF-α Expression

-

Cell Lysis: RCC cells are treated with ELR510444 for a specified duration, after which the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[4]

Animal Xenograft Studies

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-231, 786-O, A498) are injected subcutaneously into immunocompromised mice.[1][4]

-

Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. ELR510444 is administered orally at a specified dose and schedule (e.g., 8 mg/kg, daily for 5 days).[4]

-

Tumor Measurement: Tumor volume is measured periodically using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as histology (H&E staining for necrosis), immunohistochemistry (e.g., CD31 for microvessel density, cleaved caspase-3 for apoptosis), and Western blotting.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ELR510444 and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. ELR510444, A Novel Microtubule Disruptor with Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELR510444, a novel microtubule disruptor with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 5. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ELR510444 | Microtubule disruptor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to the Tubulin Binding Site of ELR510444

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a potent small molecule inhibitor of tubulin polymerization with significant anti-cancer properties. This document provides a comprehensive technical overview of the binding of ELR510444 to its target, β-tubulin, at the colchicine-binding site. It details the quantitative aspects of this interaction, provides in-depth experimental protocols for its characterization, and elucidates the downstream signaling consequences of this binding event. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapeutics. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. ELR510444 falls into the latter category, acting as a microtubule disruptor by inhibiting tubulin polymerization. Notably, ELR510444 exerts its effects by binding to the colchicine-binding site on β-tubulin. This technical guide will delve into the specifics of this interaction.

Quantitative Data on ELR510444 Activity

The biological activity of ELR510444 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Cellular Activity of ELR510444

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | MDA-MB-231 | 30.9 nM | |

| EC50 (Microtubule Depolymerization) | A-10 | 21 nM |

Table 2: Biochemical Activity of ELR510444

| Parameter | Assay | Value | Reference |

| Tubulin Polymerization Inhibition | Purified Tubulin | 15% inhibition at 5 µM, 50% inhibition at 10 µM | |

| Binding Affinity (Kd) | Tubulin | 22.6 µM |

Mechanism of Action: The Colchicine Binding Site

ELR510444 directly interacts with tubulin at the colchicine-binding site, which is located at the interface between the α- and β-tubulin subunits. This binding sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization.

The crystal structure of the tubulin-ELR510444 complex has been resolved, providing detailed insights into the molecular interactions. Key features of the binding include:

-

Occupation of the Colchicine Binding Pocket: ELR510444 fits into the hydrophobic pocket of the colchicine-binding site.

-

Specific Amino Acid Interactions: The compound forms specific hydrogen bonds and hydrophobic interactions with key residues within the β-tubulin subunit.

Dual Mechanism of Action: HIF-1α Inhibition

In addition to its direct effects on microtubule dynamics, ELR510444 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in solid tumors, promoting angiogenesis and tumor progression. The ability of ELR510444 to downregulate HIF-1α suggests a dual mechanism of anti-cancer activity, targeting both cell division and tumor vascularization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ELR510444 with tubulin and its cellular effects.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) at 340 nm.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compound (ELR510444) and vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

-

G-PEM buffer with 10% glycerol.

-

Test compound (ELR510444) at various concentrations or vehicle control.

-

Reconstituted tubulin.

-

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Inhibition is calculated relative to the vehicle control.

Competitive Colchicine Binding Assay (Fluorescence-based)

This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace colchicine from tubulin. The intrinsic fluorescence of colchicine increases upon binding to tubulin, and this change is used to monitor the competition.

Materials:

-

Purified tubulin

-

Colchicine

-

Test compound (ELR510444)

-

Assay buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

-

Fluorometer

Procedure:

-

Reaction Setup: In a cuvette or microplate, combine purified tubulin and colchicine at a fixed concentration (e.g., 5 µM each).

-

Addition of Competitor: Add increasing concentrations of the test compound (ELR510444) or a vehicle control.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence of the solution using an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates displacement of colchicine and competitive binding to the same site.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of compounds like ELR510444 on microtubule integrity.

Materials:

-

Cultured cells (e.g., A-10, HeLa) grown on coverslips

-

Test compound (ELR510444)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with ELR510444 at various concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-treated control.

-

Fixation: Gently wash the cells with warm PBS, then fix with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: If using a paraformaldehyde fixative, wash with PBS and then permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells with PBS, then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Western Blot for HIF-1α Expression

This method is used to detect and quantify the levels of HIF-1α protein in cells following treatment with a test compound.

Materials:

-

Cultured cells

-

Hypoxia induction method (e.g., hypoxic chamber or CoCl2 treatment)

-

Test compound (ELR510444)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., rabbit anti-HIF-1α)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Hypoxia Induction: Treat cells with ELR510444 and induce hypoxia (e.g., 1% O2 or 100 µM CoCl2) for the desired duration. Include normoxic and untreated hypoxic controls.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of ELR510444

Caption: Dual mechanism of action of ELR510444.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow for Immunofluorescence

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

ELR510444 is a promising anti-cancer agent that targets the colchicine-binding site of β-tubulin, leading to the inhibition of microtubule polymerization, mitotic arrest, and apoptosis. Its dual mechanism of action, which also involves the inhibition of the pro-angiogenic HIF-1α pathway, makes it an attractive candidate for further development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers investigating ELR510444 and other tubulin-binding agents. The detailed understanding of its interaction with tubulin is crucial for the rational design of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.

ELR510444: A Dual-Mechanism Inhibitor of HIF and Microtubule Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ELR510444 is a novel, orally available small molecule that has demonstrated significant potential as an anti-cancer agent. Its unique dual mechanism of action, targeting both the Hypoxia-Inducible Factor (HIF) signaling pathway and microtubule dynamics, distinguishes it from other anti-cancer compounds. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with ELR510444, with a focus on its activity as a HIF inhibitor and a microtubule-disrupting agent. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Mechanism of Action

ELR510444 exerts its anti-tumor effects through two distinct but complementary mechanisms:

-

HIF Inhibition: ELR510444 effectively abrogates the activity of Hypoxia-Inducible Factors, HIF-1α and HIF-2α.[1][2] HIFs are transcription factors that play a critical role in tumor progression and angiogenesis by upregulating genes involved in cellular adaptation to hypoxic conditions.[1][2] By inhibiting HIFs, ELR510444 can suppress tumor growth and the formation of new blood vessels.

-

Microtubule Disruption: ELR510444 also functions as a potent microtubule-disrupting agent. It interacts with the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[1] This disruption of the microtubule network induces mitotic arrest and apoptosis in cancer cells.[1]

This dual mechanism of targeting both the tumor's response to its microenvironment and its cellular machinery for proliferation presents a powerful strategy for cancer therapy.

Quantitative Data

The anti-proliferative activity of ELR510444 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of ELR510444

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 30.9 | [3] |

Note: Further data on IC50 values in other cell lines, particularly renal cell carcinoma lines, are described qualitatively in the literature but specific quantitative values are not consistently provided.

Table 2: In Vivo Efficacy of ELR510444 in Renal Cell Carcinoma Xenograft Models

| Xenograft Model | Treatment | Dosage | Schedule | Tumor Volume Reduction | Reference |

| 786-O | ELR510444 | 8 mg/kg | Orally, QDx5 for 2 weeks | Significant decrease compared to vehicle | [1] |

| A498 | ELR510444 | 8 mg/kg | Orally, QDx5 for 2 weeks | Significant decrease compared to vehicle | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of ELR510444 on cancer cell lines.

Methodology (based on Sulforhodamine B assay):

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of ELR510444 or vehicle control (DMSO) for 48-72 hours.

-

Cell Fixation: After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for HIF-1α and HIF-2α Expression

Objective: To assess the effect of ELR510444 on the protein levels of HIF-1α and HIF-2α.

Methodology:

-

Cell Treatment: Treat renal cell carcinoma cells (e.g., RCC4, 786-O, A498) with varying concentrations of ELR510444 for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Renal Cell Carcinoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ELR510444 in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human renal cell carcinoma cells (e.g., 786-O or A498) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer ELR510444 (e.g., 8 mg/kg) or vehicle control orally according to the specified schedule (e.g., daily for 5 days a week for 2 weeks).[1]

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor volumes and growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

ELR510444 represents a promising anti-cancer agent with a novel dual mechanism of action that targets both HIF-mediated angiogenesis and tumor cell proliferation through microtubule disruption. The preclinical data summarized in this guide highlight its potential, particularly in the context of renal cell carcinoma. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

ELR510444: A Technical Guide to its Molecular Structure, Properties, and Dual-Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a novel small molecule that has garnered significant interest in the field of oncology for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and the dual mechanism of action of ELR510444. It functions as both a microtubule-disrupting agent by binding to the colchicine site on β-tubulin and as an inhibitor of the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] This document details its effects on cellular processes, including inhibition of cell proliferation, induction of mitotic arrest, and apoptosis. Furthermore, this guide presents a compilation of quantitative data on its bioactivity and provides detailed experimental protocols for key assays used to characterize its function. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.

Molecular Structure and Physicochemical Properties

ELR510444, with the chemical formula C19H16N2O2S2, possesses a unique structural framework that underpins its biological activity.[4] The crystal structure of ELR510444 in complex with tubulin has been resolved, providing insights into its interaction at the colchicine-binding site.[5][6]

Table 1: Physicochemical Properties of ELR510444

| Property | Value | Reference |

| Chemical Formula | C19H16N2O2S2 | [4][7] |

| Molecular Weight | 368.47 g/mol | [4][7] |

| CAS Number | 1233948-35-0 | [4][7] |

| Appearance | Yellow solid powder | [4] |

| Solubility | 73 mg/mL (198.11 mM) in DMSO | [1] |

| Storage | Solid Powder: -20°C (12 Months); 4°C (6 Months). In Solvent: -80°C (6 Months); -20°C (6 Months) | [8] |

Mechanism of Action

ELR510444 exhibits a dual mechanism of action, targeting two critical pathways involved in cancer progression: microtubule dynamics and the cellular response to hypoxia.

Microtubule Disruption

ELR510444 acts as a potent microtubule-destabilizing agent.[1][8] It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[5][6] This disruption of the microtubule network leads to the formation of aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8]

HIF Pathway Inhibition

In addition to its effects on microtubules, ELR510444 has been shown to inhibit the activity of hypoxia-inducible factors, specifically HIF-1α and HIF-2α.[2][3] HIFs are transcription factors that play a crucial role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, and cell survival.[2] By decreasing the levels of HIF-1α and HIF-2α, ELR510444 can suppress tumor growth and angiogenesis.[2][3]

Quantitative Bioactivity Data

The biological activity of ELR510444 has been quantified in various cancer cell lines, demonstrating its potent anti-proliferative effects.

Table 2: In Vitro Bioactivity of ELR510444

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Cell Proliferation | 30.9 | [7] |

| 786-O | Renal Cell Carcinoma | Cell Viability (MTT) | ~10-30 | [2] |

| A498 | Renal Cell Carcinoma | Cell Viability (MTT) | ~10-30 | [2] |

| RCC4 | Renal Cell Carcinoma | Cell Viability (MTT) | ~10 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular and cellular effects of ELR510444.

Tubulin Polymerization Assay

This assay measures the effect of ELR510444 on the in vitro assembly of purified tubulin.

-

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

-

Reagents:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

ELR510444 stock solution (in DMSO)

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

-

Add GTP to a final concentration of 1 mM and glycerol to 10%.

-

Aliquot the tubulin solution into a pre-warmed 96-well plate.

-

Add ELR510444 at various concentrations (or vehicle control) to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.[9]

-

Analyze the kinetics of polymerization by plotting absorbance versus time.

-

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the effect of ELR510444 on cell proliferation.[10][11][12]

-

Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[10][11]

-

Reagents:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.[11]

-

Treat cells with various concentrations of ELR510444 for 72 hours.[2]

-

Fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[10]

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[10]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 565 nm using a microplate reader.

-

Western Blot for HIF-1α

This protocol details the detection of HIF-1α protein levels in cell lysates following treatment with ELR510444.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with ELR510444 under normoxic or hypoxic conditions. To mimic hypoxia, cells can be treated with CoCl2.[2]

-

Lyse the cells in ice-cold lysis buffer. Due to the rapid degradation of HIF-1α, it is crucial to work quickly and keep samples on ice.[13][14]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5% acrylamide).[15]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Immunofluorescence for Microtubule Visualization

This method allows for the visualization of the effects of ELR510444 on the cellular microtubule network.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Microtubules are then labeled with a primary antibody against tubulin, followed by a fluorescently tagged secondary antibody.

-

Reagents:

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with ELR510444 for the desired time (e.g., 24 hours).[2]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 3% BSA in PBS for 1 hour.[16]

-

Incubate with the primary anti-β-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Conclusion

ELR510444 is a promising anti-cancer agent with a well-defined dual mechanism of action that targets both microtubule stability and the HIF-mediated hypoxia response. Its potent in vitro activity against a range of cancer cell lines, coupled with its ability to overcome common drug resistance mechanisms, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of ELR510444.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ELR510444 | Microtubule disruptor | Probechem Biochemicals [probechem.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to ELR-510444: A Dual-Action Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR-510444 is a novel, orally available small molecule that has demonstrated significant potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α), positioning it as a promising candidate for cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ELR-510444. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Introduction

The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel compounds with potent antitumor activities. It is distinguished by its dual mechanism of action: the disruption of microtubule dynamics and the inhibition of HIF-1α.[1][2] This dual activity allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival, and angiogenesis.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide |

| CAS Number | 1233948-35-0[3] |

| Molecular Formula | C₁₉H₁₆N₂O₂S₂[3] |

| Molecular Weight | 368.5 g/mol [3] |

| Appearance | Crystalline solid[3] |

Synthesis of ELR-510444

While the primary literature from the discovering research groups does not provide a detailed, step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of the key aniline intermediate could be achieved through a multi-step process starting from commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide more explicit details on the synthetic methodology.

Mechanism of Action

ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:

3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of the microtubule network leads to several downstream cellular consequences:

-

Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][4]

-

Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of endothelial cells, suggesting it has vascular-disrupting properties similar to agents like combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444

Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.

3.2. HIF-1α Inhibition:

In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1α and HIF-2α.[2] This leads to a reduction in the expression of HIF target genes, such as vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[2]

Signaling Pathway: HIF-1α Inhibition by ELR-510444

Caption: ELR-510444-mediated inhibition of the HIF-1α signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ELR-510444 in various in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 30.9 | [1][4] |

| A-10 | Aortic Smooth Muscle | 21 (EC₅₀) | [3] |

| Cancer Cell Panel | Various | 9-43 | [3] |

Table 2: In Vitro Tubulin and HIF-1α Inhibition

| Assay | Parameter | Value | Reference |

| Tubulin Polymerization | IC₅₀ | 10 µM | [3] |

| HIF-1α Inhibition (RCC4 cells) | Concentration-dependent | - | [3] |

Table 3: In Vivo Antitumor Activity

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |

| MDA-MB-231 | Breast Cancer | 3-6 mg/kg (oral) | Dose-dependent tumor size reduction | [3] |

| 786-O and A498 | Renal Cell Carcinoma | Not specified | Significant reduction in tumor burden | [2] |

Detailed Experimental Protocols

5.1. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

5.2. Tubulin Polymerization Assay

-

Tubulin Preparation: Use commercially available purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction mixture.

-

Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.

5.3. HIF-1α Inhibition Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498) under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimicking agent (e.g., CoCl₂). Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein.

Experimental Workflow: HIF-1α Western Blot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polygamain, a New Microtubule Depolymerizing Agent That Occupies a Unique Pharmacophore in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

ELR510444: A Dual-Action Inhibitor Targeting Microtubule Dynamics and Hypoxia-Inducible Factor Signaling

CAS Number: 1233948-35-0

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of ELR510444, a small molecule with potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

ELR510444 is a novel synthetic compound with the IUPAC name N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1233948-35-0 | [1][2] |

| Molecular Formula | C₁₉H₁₆N₂O₂S₂ | [2] |

| Molecular Weight | 368.47 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥98% | [2] |

| SMILES | O=S(C1=CC=C(C)C=C1)(NC2=CC(C3=CC=C(C#N)S3)=CC=C2C)=O | [2] |

Mechanism of Action

ELR510444 exhibits a dual mechanism of action, making it a promising candidate for cancer therapy. It functions as both a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor (HIF) signaling pathway.[3][4]

Microtubule Disruption

ELR510444 directly interacts with tubulin at the colchicine-binding site, inhibiting tubulin polymerization and leading to the depolymerization of microtubules.[1] This disruption of the microtubule network results in the formation of aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[1] A key advantage of ELR510444 is that it is not a substrate for the P-glycoprotein drug transporter, suggesting it may overcome certain mechanisms of multidrug resistance.[1]

Inhibition of HIF-1α and HIF-2α Signaling

In addition to its effects on microtubules, ELR510444 has been shown to decrease the levels of both HIF-1α and HIF-2α.[2][3] HIFs are transcription factors that play a crucial role in tumor progression and angiogenesis, particularly in hypoxic environments common in solid tumors. The von Hippel-Lindau (VHL) tumor suppressor protein is an E3 ubiquitin ligase that targets HIF-α subunits for proteasomal degradation under normoxic conditions.[3] In many cancers, particularly renal cell carcinoma (RCC), the VHL gene is mutated, leading to the stabilization and accumulation of HIF-α and the subsequent upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][4] By reducing HIF-1α and HIF-2α levels, ELR510444 can inhibit angiogenesis and tumor growth, particularly in VHL-deficient cancers.[3]

Biological Activity and Quantitative Data

The biological activity of ELR510444 has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Proliferation) | MDA-MB-231 (Breast Cancer) | 30.9 nM | [1] |

| EC₅₀ (Microtubule Depolymerization) | A-10 (Rat Aortic Smooth Muscle) | 21 nM | |

| IC₅₀ (Tubulin Polymerization) | Purified Tubulin | 10 µM |

In Vivo Activity

| Model | Cell Line | Dosage | Effect | Reference |

| Xenograft | MDA-MB-231 (Breast Cancer) | 3-6 mg/kg (oral) | Dose-dependent reduction in tumor size | |

| Xenograft | 786-O (Renal Cell Carcinoma) | Not Specified | Significant reduction in tumor burden | [2] |

| Xenograft | A498 (Renal Cell Carcinoma) | Not Specified | Significant reduction in tumor burden | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of ELR510444.

Tubulin Polymerization Assay

This assay measures the direct effect of ELR510444 on tubulin assembly.

-

Reagents: Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), and ELR510444.

-

Procedure:

-

A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared on ice.

-

ELR510444 or a vehicle control is added to the reaction mixture.

-

The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]

-

Immunofluorescence Staining of Microtubules

This method visualizes the effect of ELR510444 on the cellular microtubule network.

-

Cell Culture: Cells (e.g., A-10 or HeLa) are grown on coverslips.

-

Treatment: Cells are treated with ELR510444 or a vehicle control for a specified time (e.g., 18 hours).

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde or cold methanol) and then permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibody access.

-

Staining:

-

Cells are incubated with a primary antibody against α-tubulin or β-tubulin.

-

After washing, a fluorescently labeled secondary antibody is applied.

-

The nucleus can be counterstained with DAPI or Hoechst.

-

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Cells are treated with ELR510444 or a vehicle control.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.[1][6][7]

-

Staining:

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[1]

Western Blotting for HIF-1α

This method is used to detect the levels of HIF-1α protein in cells.

-

Cell Culture and Treatment: Cells are treated with ELR510444 under normoxic or hypoxic conditions.

-

Lysate Preparation: Cells are lysed in a buffer containing protease inhibitors. Due to the rapid degradation of HIF-1α, it is crucial to perform this step quickly and on ice.[8] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[8]

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for HIF-1α.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of ELR510444 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231 or 786-O) is injected subcutaneously or orthotopically into the mice.[9][10][11] The cell suspension is often mixed with Matrigel to support tumor formation.[11]

-

Treatment: Once tumors reach a palpable size, the mice are treated with ELR510444 (e.g., by oral gavage) or a vehicle control.

-

Monitoring: Tumor size is measured regularly with calipers. Animal body weight is also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histology or immunohistochemistry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by ELR510444.

Caption: ELR510444-induced microtubule disruption pathway.

Caption: Inhibition of the HIF signaling pathway by ELR510444.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

ELR510444: A Dual-Action Anticancer Agent Targeting HIF Activity and Microtubule Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ELR510444 is a novel, orally available small molecule that has demonstrated significant preclinical anticancer activity through a unique dual-action mechanism. It functions as both an inhibitor of the Hypoxia-Inducible Factor (HIF) pathway and a microtubule-destabilizing agent. This dual mechanism allows ELR510444 to target two critical aspects of tumor progression: the cellular response to hypoxia and the machinery of cell division. This document provides a comprehensive technical overview of the core mechanisms, quantitative preclinical data, and key experimental protocols related to ELR510444, intended for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Attack

ELR510444 exerts its anticancer effects by simultaneously targeting two distinct and crucial cellular processes. This dual-action mechanism provides a powerful strategy for inhibiting tumor growth, angiogenesis, and overcoming potential resistance mechanisms.

Inhibition of the HIF Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a central regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. In many cancers, particularly in renal cell carcinoma (RCC) where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, HIFs are constitutively active, driving the expression of genes involved in angiogenesis, cell survival, and metabolism.[1][2]

ELR510444 effectively abrogates HIF activity by decreasing the protein levels of both HIF-1α and HIF-2α.[2] This leads to the downregulation of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF), thereby inhibiting angiogenesis and cutting off the tumor's blood supply. The sensitivity of VHL-deficient cancer cells to ELR510444 underscores the importance of this mechanism.[1][2]

Disruption of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Microtubule-targeting agents are a cornerstone of cancer chemotherapy. ELR510444 acts as a microtubule-destabilizing agent, similar to drugs in the colchicine class. It directly interacts with β-tubulin at the colchicine-binding site, inhibiting tubulin polymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis.[3][4]

Quantitative Preclinical Data

The preclinical efficacy of ELR510444 has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of ELR510444

| Parameter | Cell Line | Value | Reference |

| HIF-1α Activity Inhibition | RCC4 (VHL-deficient) | Low nM concentrations | [1][2] |

| IC50 (Cell Proliferation) | MDA-MB-231 | 30.9 nM | [4] |

| EC50 (Microtubule Depolymerization) | A-10 | 21 nM | [3] |

| Tubulin Polymerization Inhibition | Purified tubulin | 15% at 5 µM, 50% at 10 µM | [3] |

Table 2: In Vivo Efficacy of ELR510444 in Renal Cell Carcinoma Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| 786-O | 8 mg/kg, oral, QDx5 for 2 weeks | Significant decrease in mean tumor volume | [1][2] |

| A498 | 8 mg/kg, oral, QDx5 for 2 weeks | Significant decrease in mean tumor volume | [1][2] |

*QDx5: Every day for 5 days.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by ELR510444 and the logical flow of its dual-action mechanism.

Caption: ELR510444's effect on the HIF signaling pathway.

Caption: ELR510444's disruption of microtubule dynamics.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of ELR510444.

HIF-1α Transcription Factor Activity Assay

This assay quantifies the activity of HIF-1α in nuclear extracts.

-

Cell Culture and Treatment: RCC4 cells are cultured to sub-confluency and treated with varying concentrations of ELR510444 for 16 hours.

-

Nuclear Extraction: Cells are harvested, and nuclear extracts are prepared using a commercial nuclear extraction kit.

-

ELISA-based Assay: A transcription factor assay kit (e.g., from Cayman Chemical) is used.[1][2] This assay utilizes a specific double-stranded DNA sequence containing the Hypoxia Response Element (HRE) bound to a 96-well plate. HIF-1α from the nuclear extracts binds to the HRE.

-

Detection: A specific primary antibody against HIF-1α is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: After the addition of a chromogenic substrate, the absorbance is measured at 450 nm using a microplate reader. The intensity is proportional to the amount of active HIF-1α.[1][2]

Caption: Workflow for the HIF-1α Transcription Factor Assay.

In Vivo Renal Cell Carcinoma Xenograft Model

This protocol details the in vivo assessment of ELR510444's antitumor efficacy.

-

Cell Implantation: 786-O or A498 human renal cell carcinoma cells (1 x 107 cells per mouse) are injected subcutaneously into the flanks of nude mice.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 150 mm3).[1] Mice are then randomized into treatment and control groups.

-

Treatment Administration: ELR510444 is administered orally at a dose of 8 mg/kg on a QDx5 (once daily for 5 days) schedule for two weeks.[1][2] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and animal weight are measured regularly throughout the study.[1]

-

Endpoint Analysis: At the end of the study, tumors are harvested for further analysis.

-

Immunohistochemistry: Tumors are stained for markers of proliferation (PCNA), apoptosis (cleaved caspase-3), and microvessel density (CD31).

-

Necrosis Assessment: Hematoxylin and eosin (H&E) staining is used to evaluate the extent of tumor necrosis.[5]

-

Caption: Workflow for the in vivo xenograft efficacy study.

Microtubule Depolymerization Assay

This assay visualizes the effect of ELR510444 on cellular microtubule structures.

-

Cell Culture: A-10 cells are grown on glass coverslips.

-

Treatment: Cells are treated with ELR510444 (e.g., 50 nM) for 18 hours. A known microtubule depolymerizer like combretastatin A-4 (CA-4) can be used as a positive control.

-

Immunofluorescence:

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent.

-

Microtubules are stained with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA is counterstained with a nuclear dye (e.g., DAPI).

-

-

Microscopy: Coverslips are mounted on slides and visualized using a fluorescence microscope. The loss and disruption of the microtubule network are assessed.

-

Quantification: The percentage of microtubule depolymerization can be estimated visually or using image analysis software to determine the EC50 value.[3]

Conclusion and Future Directions

ELR510444 represents a promising therapeutic candidate with a well-defined dual-action mechanism targeting both the HIF pathway and microtubule dynamics. The preclinical data strongly support its potential in treating solid tumors, particularly those with a high dependence on the HIF pathway, such as renal cell carcinoma. Its ability to also function as a microtubule-disrupting agent provides a second, independent mechanism of cytotoxicity and may help to overcome resistance to therapies that target only a single pathway. Further investigation into the clinical efficacy, safety profile, and potential for combination therapies is warranted to fully realize the therapeutic potential of ELR510444.

References

- 1. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 2. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELR510444, A Novel Microtubule Disruptor with Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELR510444, a novel microtubule disruptor with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

The Dual-Action Mechanism of ELR510444: A Technical Guide to its Inhibitory Effects on HIF-1α and HIF-2α